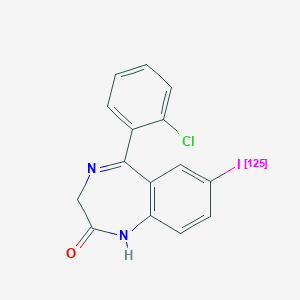
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a radiolabeled compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other related disorders. The inclusion of the radioactive isotope iodine-125 allows this compound to be used in various scientific research applications, particularly in the fields of pharmacology and neuroscience.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the 1,4-benzodiazepine core structure.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Radioiodination: The final step involves the introduction of iodine-125. This is usually achieved through an electrophilic substitution reaction using a suitable iodine-125 source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to handle the radioactive material safely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core.
Reduction: Reduction reactions can also occur, often targeting the carbonyl group in the benzodiazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorophenyl and iodine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide and chlorinating agents are used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields hydroxylated derivatives.
Reduction: Reduction often results in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is widely used in scientific research:
Pharmacology: It is used to study the binding characteristics and pharmacokinetics of benzodiazepines.
Neuroscience: The compound helps in mapping benzodiazepine receptors in the brain using imaging techniques like positron emission tomography (PET).
Medicine: It aids in the development of new therapeutic agents targeting benzodiazepine receptors.
Industry: The compound is used in quality control and validation of benzodiazepine-related pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anxiolytic, and muscle relaxant effects. The radioactive iodine-125 allows for precise tracking and imaging of the compound’s distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines.
Uniqueness
What sets 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- apart is its radiolabeled iodine-125, which allows for detailed imaging and tracking in scientific studies. This makes it particularly valuable in research settings where understanding the precise localization and interaction of benzodiazepines is crucial.
Propriétés
Numéro CAS |
106077-19-4 |
|---|---|
Formule moléculaire |
C15H10ClIN2O |
Poids moléculaire |
394.61 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)/i17-2 |
Clé InChI |
NKIAKMOTSXTHII-QZIRHQCUSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
SMILES isomérique |
C1C(=O)NC2=C(C=C(C=C2)[125I])C(=N1)C3=CC=CC=C3Cl |
SMILES canonique |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Synonymes |
7-iodoclonazepam |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
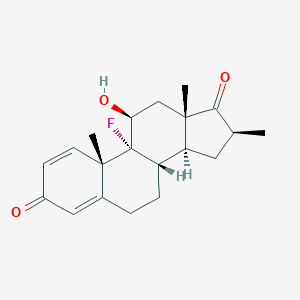
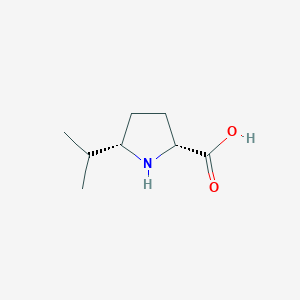
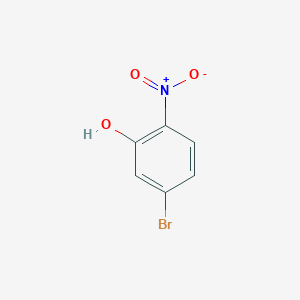
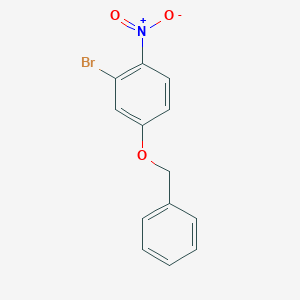
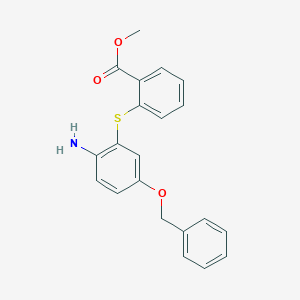
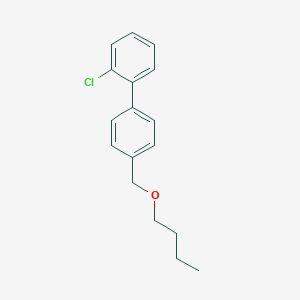
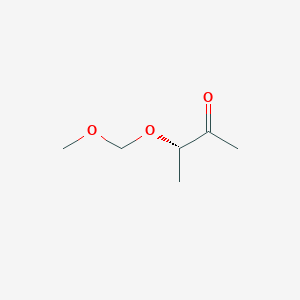
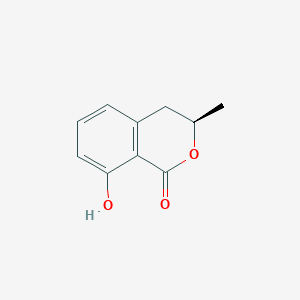
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

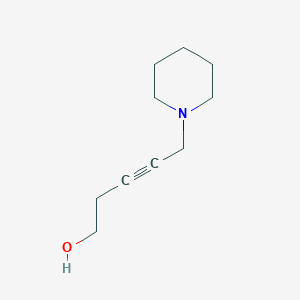
![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
